molecular formula C8H12O4 B2498080 (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid CAS No. 135355-96-3; 82-76-8

(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid

Cat. No.: B2498080
CAS No.: 135355-96-3; 82-76-8
M. Wt: 172.18
InChI Key: BAXKSCVINAKVNE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid is an organic compound with a unique structure characterized by the presence of a tert-butoxy group and an oxo group on a but-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid typically involves the introduction of the tert-butoxycarbonyl group into a suitable precursor. One common method involves the use of tert-butyl alcohol and an appropriate acid catalyst to form the tert-butoxy group. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may be involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group in organic synthesis, allowing for selective reactions at other functional sites. The oxo group can participate in nucleophilic addition reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness: (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in organic synthesis, making it a valuable intermediate in the production of various compounds .

Properties

IUPAC Name

(E)-4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXKSCVINAKVNE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.